![molecular formula C13H15Cl2NO B12842089 5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B12842089.png)
5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is a chemical compound known for its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves the reaction of tert-butyl 5-chloro-4-hydroxy-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate with trifluoroacetic acid and triethylsilane. The reaction is carried out at a temperature of 80°C under reflux conditions for 5 hours. The resulting mixture is then concentrated under vacuum, and the residue is treated with aqueous NaOH to obtain the free base. Finally, the free base is dissolved in diethyl ether and reacted with hydrogen chloride gas to yield the hydrochloride salt .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
- 5-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
- Spiro[indene-2,4’-piperidin]-1(3H)-one
- 5-Chlorospiro[chroman-2,4’-piperidine] hydrochloride
Uniqueness
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
特性
分子式 |
C13H15Cl2NO |
|---|---|
分子量 |
272.17 g/mol |
IUPAC名 |
5-chlorospiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C13H14ClNO.ClH/c14-10-1-2-11-9(7-10)8-13(12(11)16)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H |
InChIキー |
WCZRSCXLPYHSGV-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CC3=C(C2=O)C=CC(=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



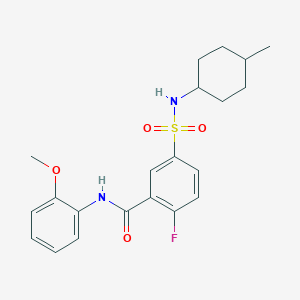
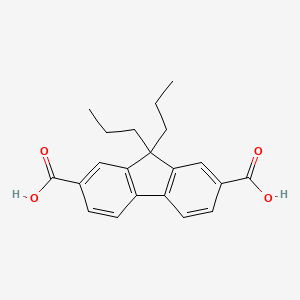

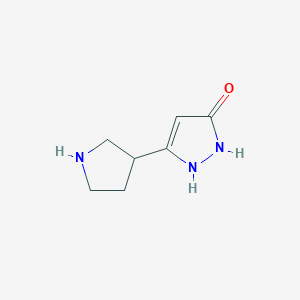
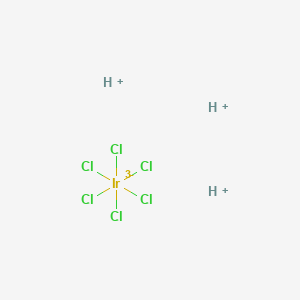

![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate](/img/structure/B12842057.png)
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
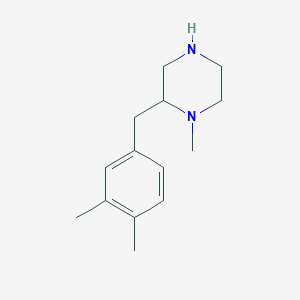
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)

